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Compound of Interest

Compound Name: Hydro-UCB35625

Cat. No.: B10796804

An In-depth Technical Guide to the Early Research of UCB35625, a Dual CCR1/CCR3
Chemokine Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early research on UCB35625, a
potent small molecule antagonist of the chemokine receptors CCR1 and CCR3. The
information presented herein is compiled from foundational studies that elucidated its
mechanism of action, binding properties, and functional effects, making it a molecule of
significant interest for therapeutic development in inflammatory diseases and HIV-1 entry
inhibition.

Core Compound Profile

UCB35625 is a non-competitive antagonist of both CCR1 and CCR3.[1][2] Structurally, it is the
trans-isomer of J113863.[1][3] Its antagonistic properties are characterized by its ability to
inhibit receptor function with minimal displacement of the natural chemokine ligands,
suggesting an allosteric mechanism of action.[4]

Quantitative Biological Activity

The following tables summarize the key quantitative data from early in vitro studies of
UCB35625.

Table 1: Inhibition of Chemotaxis
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Target Receptor Cell Type Chemokine Ligand  IC50 (nM)
CCR1 Transfected Cells MIP-1a (CCL3) 9.6[1]
CCR3 Transfected Cells Eotaxin (CCL11) 93.7[1]

Table 2: Inhibition of Receptor Internalization

Target Receptor Cell Type Inducing Ligand IC50 (nM)
CCR1 Purified PMNL MIP-1a (CCL3) 19.8[4]
CCR3 Purified PMNL Eotaxin (CCL11) 410[4]

Table 3: Inhibition of HIV-1 Entry

Target Receptor Virus Isolate Cell Line IC50 (nM)

CCR3 Primary Isolate 89.6 NP-2 (glial cell line) 57[1]

Experimental Protocols
Chemotaxis Assay

The inhibitory effect of UCB35625 on chemokine-induced cell migration was quantified using a
Boyden chamber assay.[4]

o Cell Preparation: L1.2 cells were transiently transfected with cDNA encoding for either CCR1
or CCRa3.

o Assay Setup: A 48-well micro-chemotaxis chamber was used, with the lower wells containing
varying concentrations of the chemoattractant (MIP-1a for CCR1 or eotaxin for CCR3) in the
presence or absence of a fixed concentration of UCB35625.

o Cell Migration: Transfected cells were placed in the upper wells, separated from the lower
wells by a polycarbonate membrane. The chamber was incubated to allow for cell migration
along the chemokine gradient.
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e Quantification: Migrated cells on the lower side of the membrane were fixed, stained, and
counted under a microscope. The IC50 value was determined as the concentration of
UCB35625 that resulted in a 50% reduction in the number of migrated cells compared to the
control (chemokine alone).

Receptor Internalization Assay

The effect of UCB35625 on ligand-induced receptor internalization was assessed using flow
cytometry (FACS).[4]

o Cell Treatment: Purified peripheral blood mononuclear leukocytes (PMNLS) were pre-treated
with varying concentrations of UCB35625.

e Receptor Stimulation: The cells were then stimulated with either MIP-1a to induce CCR1
internalization or eotaxin to induce CCR3 internalization.

» Staining: Following stimulation, cells were stained with fluorescently labeled antibodies
specific for CCR1 and CCR3, along with a VLA-4 specific antibody to identify eosinophils.

e FACS Analysis: The mean fluorescence intensity of the cell surface receptors was quantified
by flow cytometry. A decrease in fluorescence intensity indicated receptor internalization. The
IC50 value was calculated as the concentration of UCB35625 that inhibited 50% of the
chemokine-induced receptor internalization.

Site-Directed Mutagenesis

To identify the binding site and mechanism of action of UCB35625, site-directed mutagenesis
of the CCR1 receptor was performed.[2]

o Mutant Generation: Thirty-three point mutants of CCR1 were generated, with mutations
primarily targeting amino acid residues within the transmembrane (TM) helices.

o Transient Expression: The mutant CCR1 constructs were transiently expressed in L1.2 cells.

e Functional Assays: The transfected cells were then subjected to chemotaxis assays in the
presence and absence of UCB35625.
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e Analysis: Mutants that remained responsive to the chemokine ligand but were resistant to
the antagonistic effects of UCB35625 were identified. This indicated that the mutated residue
was critical for the interaction with the compound. This approach identified Tyr-41 (TM1), Tyr-
113 (TM3), and Glu-287 (TM7) as key residues for UCB35625 activity.[2][5]
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Caption: Allosteric inhibition of CCR1/CCR3 signaling by UCB35625.
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Experimental Workflow: Site-Directed Mutagenesis
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Caption: Workflow for identifying UCB35625 interaction sites.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. A small molecule antagonist of chemokine receptors CCR1 and CCR3. Potent inhibition of
eosinophil function and CCR3-mediated HIV-1 entry - PubMed [pubmed.ncbi.nim.nih.gov]

o 2. researchgate.net [researchgate.net]
o 3. researchgate.net [researchgate.net]
e 4. researchgate.net [researchgate.net]
e 5. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

 To cite this document: BenchChem. [Early research on Hydro-UCB35625]. BenchChem,
[2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10796804+#early-
research-on-hydro-uch35625]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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